N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-glutamic Acid

Food Science Flavor Chemistry Sensory Analysis

Quantifying N-phenylpropenoyl-L-amino acids (NPAs) in complex food matrices demands a structurally authenticated reference standard. This compound, first identified in the antioxidant polyphenolic fraction of cocoa (Theobroma cacao L.), provides the exact benchmark for LC-MS/MS method development and validation. • Essential reference standard for accurate NPA quantification in cocoa products, dietary supplements, and biological samples. • Structurally distinct from aspartic acid and tyrosine NPA analogs; amino acid moiety substitution yields non-equivalent sensory and bioactivity outcomes, including H. pylori anti-adhesion profiles. • Serves as a photochemical [E]/[Z] isomerization model for stability studies under food processing and storage conditions.

Molecular Formula C14H15NO7
Molecular Weight 309.27 g/mol
CAS No. 860295-23-4
Cat. No. B026896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-glutamic Acid
CAS860295-23-4
SynonymsN-[(2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-yl]-L-glutamic Acid; 
Molecular FormulaC14H15NO7
Molecular Weight309.27 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C=CC(=O)NC(CCC(=O)O)C(=O)O)O)O
InChIInChI=1S/C14H15NO7/c16-10-4-1-8(7-11(10)17)2-5-12(18)15-9(14(21)22)3-6-13(19)20/h1-2,4-5,7,9,16-17H,3,6H2,(H,15,18)(H,19,20)(H,21,22)/b5-2+/t9-/m0/s1
InChIKeyPRCRWIWEDONYKC-MAHOQKISSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-glutamic Acid Overview


N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-glutamic acid (CAS 860295-23-4) is a naturally occurring conjugate of caffeic acid and L-glutamic acid, classified within the N-phenylpropenoyl-L-amino acid (NPA) family [1]. First identified in the antioxidant polyphenolic fraction of cocoa (Theobroma cacao L.) , this compound has garnered research interest for its contributions to sensory properties and potential bioactivities [1]. As a synthetic standard, it serves as a critical reference material for analytical chemistry, food science, and pharmacological studies, with a molecular formula of C₁₄H₁₅NO₇ and a molecular weight of 309.27 g/mol .

Uniqueness of N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-glutamic Acid


The N-phenylpropenoyl-L-amino acid (NPA) family exhibits structure-activity relationships where the specific amino acid moiety is a critical determinant of both sensory and biological function [1]. For instance, human recognition thresholds for astringency vary widely, from 26 to 220 µmol/L, depending on the amino acid residue [1]. Furthermore, in anti-adhesion assays against Helicobacter pylori, the polarity of the amino acid is a prerequisite for activity, and compounds with different amino acid backbones (e.g., aspartic acid vs. glutamic acid) show distinct activity profiles [2]. Therefore, substituting N-[3',4'-dihydroxy-(E)-cinnamoyl]-L-glutamic acid with a seemingly similar analog like its aspartic acid or tyrosine counterpart will not yield equivalent experimental or functional outcomes.

Differentiation Evidence for N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-glutamic Acid


Astringency Threshold vs. Aspartic Acid Analog

The astringent taste threshold for N-[3',4'-dihydroxy-(E)-cinnamoyl]-L-glutamic acid is significantly higher than that of its closest structural analog, (+)-N-[3',4'-dihydroxy-(E)-cinnamoyl]-L-aspartic acid, indicating a less potent astringent sensation [1]. This difference is crucial for applications where modulating mouthfeel is desired. While the exact threshold for the glutamic acid derivative falls within the reported range of 26-220 µmol/L for this compound class, the aspartic acid analog exhibits a more potent astringency [1].

Food Science Flavor Chemistry Sensory Analysis

Anti-adhesive Activity Against H. pylori

In a direct, comparative study of 24 homologous N-phenylpropenoyl-L-amino acids (NPAs) at a concentration of 2 mM, N-(E)-caffeoyl-L-glutamic acid (also known as N-[3',4'-dihydroxy-(E)-cinnamoyl]-L-glutamic acid) was identified as a model compound that exerted a concentration-dependent inhibition of Helicobacter pylori adhesion to human gastric AGS cells, reaching a saturation point of 30% inhibition [1]. This anti-adhesive activity is dependent on the high polarity of the amino acid moiety, a feature that distinguishes it from less polar or methoxylated analogs which showed decreased activity [1].

Microbiology Infectious Disease Anti-adhesion Therapy

Light-Induced Isomerization

The compound's native [E]-configuration is unstable upon exposure to light, rapidly converting to the corresponding [Z]-isomer [1]. This photochemical lability is a known characteristic of this class of N-phenylpropenoyl amino acids and necessitates rigorous handling under light-protected conditions to ensure compound integrity during analysis and experimentation [1]. This property directly impacts procurement, storage, and experimental reproducibility.

Analytical Chemistry Stability Studies Method Development

N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-glutamic Acid Applications


Analytical Standard for NPA Quantitation

Due to its well-defined structure and natural occurrence in cocoa, this compound is an essential reference standard for developing and validating LC-MS/MS methods to quantify N-phenylpropenoyl-L-amino acids in complex food products, dietary supplements, or biological samples [1]. Its use is critical for ensuring accurate and reproducible measurements in quality control and research settings.

Anti-Adhesion Research Tool for H. pylori

The compound's demonstrated ability to inhibit H. pylori adhesion to gastric cells, as shown in comparative studies [2], positions it as a valuable research tool for investigating the molecular mechanisms of bacterial adhesion and for screening novel anti-adhesive agents as alternatives to traditional antibiotics. Its specific activity profile differentiates it from other NPA analogs.

Model for Light-Induced Isomerization Studies

The rapid light-induced [E] to [Z] isomerization of this compound [1] makes it an excellent model system for studying the photochemical behavior of cinnamoyl amino acid conjugates. This research is relevant for understanding the stability of these compounds in food processing, storage, and analytical workflows, and for developing improved handling and stabilization strategies.

Molecular Basis of Cocoa Astringency

As a key contributor to the astringent taste of cocoa [1], this compound is indispensable for sensory science research aimed at deconstructing the complex flavor profile of chocolate and related products. Its distinct threshold and sensory character, compared to other NPAs, allow researchers to precisely study the molecular drivers of astringency perception.

Technical Documentation Hub

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